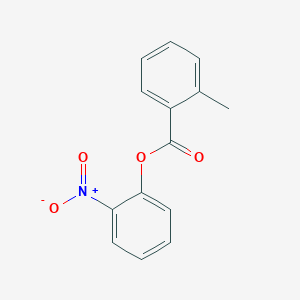

2-Nitrophenyl 2-methylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11NO4 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

(2-nitrophenyl) 2-methylbenzoate |

InChI |

InChI=1S/C14H11NO4/c1-10-6-2-3-7-11(10)14(16)19-13-9-5-4-8-12(13)15(17)18/h2-9H,1H3 |

InChI Key |

SNUMYQVJVGGWKM-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)OC2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitrophenyl 2 Methylbenzoate

Established Esterification Routes to 2-Nitrophenyl 2-methylbenzoate (B1238997)

Traditional methods for ester synthesis remain prevalent due to their reliability and well-documented procedures. These routes typically involve the direct reaction of the parent carboxylic acid and phenol (B47542) or the activation of the carboxylic acid to enhance its reactivity.

Esterification of 2-Methylbenzoic Acid with 2-Nitrophenol (B165410)

The direct esterification of 2-Methylbenzoic acid with 2-Nitrophenol, often referred to as Fischer-Speier esterification, represents the most fundamental approach. This reaction involves heating the two components in the presence of a strong acid catalyst. docbrown.info However, phenols are generally less reactive nucleophiles than aliphatic alcohols, and direct esterification with carboxylic acids can be inefficient. aakash.ac.in To overcome this, a common and effective strategy involves the initial conversion of 2-Methylbenzoic acid into a more reactive acylating agent, such as an acyl chloride. nih.govresearchgate.net

A representative two-step procedure begins with the reaction of 2-Methylbenzoic acid (o-toluic acid) with a chlorinating agent like thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), to form 2-methylbenzoyl chloride. researchgate.net This intermediate is then reacted with 2-Nitrophenol in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct and drive the reaction to completion. nih.govresearchgate.net

Utilization of Dehydrating Agents in Ester Formation

Esterification reactions are typically reversible equilibria. To achieve high yields, it is essential to remove the water formed during the reaction. In the context of Fischer esterification, a strong mineral acid like concentrated sulfuric acid serves a dual role as both a catalyst to protonate the carbonyl group of the carboxylic acid, making it more electrophilic, and as a powerful dehydrating agent to sequester the water byproduct. docbrown.infoquora.comuomustansiriyah.edu.iq This shifts the equilibrium toward the formation of the ester. quora.com

Beyond mineral acids, other condensing agents are widely used to facilitate the removal of water under milder conditions. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are effective for this purpose. They react with water to form a urea (B33335) derivative, thereby driving the esterification forward. This method, known as the Steglich esterification, is particularly useful when dealing with substrates that are sensitive to the harsh conditions of strong acid catalysis. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of 2-Nitrophenyl 2-methylbenzoate. numberanalytics.com Key factors include temperature, solvent, reaction time, and the choice and concentration of catalysts and reagents. numberanalytics.com

For acyl chloride-based routes, the initial formation of 2-methylbenzoyl chloride from 2-Methylbenzoic acid and thionyl chloride is often performed under reflux, for instance at 343 K (70°C), to ensure complete conversion. researchgate.net The subsequent reaction with 2-nitrophenol is typically conducted at cooler temperatures, from 0°C to room temperature, to control selectivity and minimize side reactions. The choice of solvent is also critical; aprotic solvents like dichloromethane, dimethylformamide (DMF), or acetonitrile (B52724) are commonly employed. nih.gov The use of a suitable base, such as triethylamine or potassium carbonate, is essential for scavenging the HCl generated. nih.gov Progress of the reaction is often monitored using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time. nih.gov

Table 1: Example Reaction Parameters for Ester Synthesis This table presents generalized conditions based on analogous esterification reactions.

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Temperature | 60–80°C | Balances reaction rate and minimizes byproduct formation. | |

| Solvent | Dimethylformamide (DMF) | Provides good solubility for reactants, enhancing reaction rates. | |

| Base | Potassium Carbonate (K₂CO₃) | Neutralizes acidic byproducts, driving the reaction forward. | |

| Monitoring | Thin-Layer Chromatography (TLC) | Tracks the consumption of reactants and formation of the product. | nih.gov |

Advanced Synthetic Strategies and Innovations

Modern organic synthesis seeks to develop more efficient, selective, and environmentally benign methods. For the synthesis of this compound, this includes the use of pre-activated esters and novel catalytic systems.

Application of Activated Esters in Targeted Synthesis

An "activated ester" is a derivative of a carboxylic acid that is more susceptible to nucleophilic attack than the free acid. 2-Nitrophenyl esters are themselves considered activated esters. researchgate.net The electron-withdrawing nitro group on the phenoxy ring makes the carbonyl carbon more electrophilic and the 2-nitrophenoxide a better leaving group. This principle can be leveraged in a two-step "symbiotic activation" approach. nih.gov

In this strategy, 2-Methylbenzoic acid is first converted into a highly reactive intermediate, such as an anhydride (B1165640) like 2-methyl-6-nitrobenzoic anhydride (MNBA). This activated species then readily reacts with 2-Nitrophenol to yield the desired ester under mild conditions. Another advanced approach involves the use of nitrophenyl esters as synthons in their own right, particularly in fields like radiochemistry, where 4-nitrophenyl (PNP) esters have been shown to be superior for acylating biomolecules. rsc.org These findings underscore the inherent reactivity of the nitrophenyl ester linkage, which facilitates subsequent transformations.

Scalability Considerations for this compound Synthesis

The successful transition of a synthetic route for this compound from laboratory-scale to industrial production hinges on several critical factors. These include the cost and availability of starting materials, the efficiency and safety of the reaction conditions, the potential for catalyst recycling, and the ease of product isolation and purification. While specific large-scale production data for this compound is not extensively detailed in publicly available literature, an analysis of synthetic methods for this compound and structurally related esters provides insight into the key considerations for scaling up its synthesis.

One of the primary methods for synthesizing esters like this compound is through the esterification of a carboxylic acid or its derivative with a phenol. A common laboratory-scale approach involves the reaction of 2-methylbenzoyl chloride (the acid chloride of 2-methylbenzoic acid) with 2-nitrophenol. While effective for obtaining small quantities, this method's scalability can be hampered by the use of reagents like thionyl chloride for the preparation of the acid chloride, which requires careful handling and management of corrosive byproducts.

A more scalable and environmentally benign approach is the direct esterification or transesterification using robust and recyclable catalysts. Research into the synthesis of similar aryl esters has highlighted the use of earth-abundant metal catalysts. For instance, potassium carbonate (K2CO3) has been effectively used as a heterogeneous catalyst for the transesterification of pyridin-2-yl 2-methylbenzoate with various phenols. scispace.comrsc.org In a model reaction, the transesterification to form an aryl ester was successfully demonstrated, and a gram-scale synthesis was achieved, indicating the potential for larger batch production. rsc.org The use of a simple, inexpensive, and solid catalyst like K2CO3 is highly advantageous for industrial processes as it simplifies catalyst removal and minimizes waste streams. scispace.com

Another scalable method involves the use of solid acid catalysts. Zirconium/titanium-based solid acids have been shown to be effective for the esterification of benzoic acid derivatives with methanol. mdpi.com Such catalysts can often be recycled multiple times without a significant loss of activity, which is a crucial economic and environmental consideration for large-scale manufacturing. acs.org The principles of using such solid acid catalysts could potentially be applied to the esterification of 2-methylbenzoic acid with 2-nitrophenol.

Patents related to the synthesis of other complex benzoic acid derivatives often provide valuable insights into industrial-scale operations. These documents frequently describe processes that are optimized for high yield and purity, using solvents that are easily recoverable, and implementing purification techniques suitable for large quantities, such as crystallization. googleapis.comgoogle.com For instance, the choice of solvent is critical; it should not only facilitate the reaction but also allow for easy separation of the product and be cost-effective for large-volume use. googleapis.com

The table below summarizes key parameters from a relevant synthetic method that could be considered for the scalable synthesis of this compound.

| Parameter | Value/Condition | Source |

| Reaction Type | Transesterification | rsc.org |

| Starting Materials | Pyridin-2-yl 2-methylbenzoate, 4-nitrophenol | rsc.org |

| Catalyst | Potassium Carbonate (K2CO3) | scispace.comrsc.org |

| Solvent | 1,4-Dioxane | scispace.comrsc.org |

| Temperature | 60 °C - 120 °C | scispace.comrsc.org |

| Yield | 77% (for 4-nitrophenyl 2-methylbenzoate) | rsc.org |

| Scale | Gram-scale demonstrated | rsc.org |

Note: The data in this table is for the synthesis of the isomeric 4-nitrophenyl 2-methylbenzoate but provides a strong model for the potential scalable synthesis of the 2-nitro isomer.

Ultimately, the choice of a synthetic route for the large-scale production of this compound would require a thorough process development and optimization study. This would involve evaluating the trade-offs between different catalytic systems, reaction conditions, and purification strategies to arrive at the most economically viable and environmentally sustainable process.

Mechanistic Investigations of 2 Nitrophenyl 2 Methylbenzoate Reactions

Nucleophilic Substitution Pathways Involving 2-Nitrophenyl 2-methylbenzoate (B1238997)

Nucleophilic substitution at the carbonyl carbon is a characteristic reaction of esters. The mechanism of this transformation can proceed through different pathways, largely dependent on the nature of the nucleophile, the leaving group, and the solvent.

Aminolysis, the reaction of an ester with an amine, is a prime example of nucleophilic acyl substitution. For aromatic esters, the reaction mechanism can be either a concerted process, where bond formation and bond cleavage occur simultaneously, or a stepwise process involving a tetrahedral intermediate.

The stability of this tetrahedral intermediate is a key factor in determining the reaction pathway. In protic solvents like water, the intermediate can be stabilized through hydrogen bonding, often favoring a stepwise mechanism. Conversely, in aprotic solvents such as acetonitrile (B52724), the intermediate is less stable, which can lead the reaction to proceed through a concerted mechanism. nih.govdntb.gov.ua The change in mechanism is often influenced by the decreased stability of the zwitterionic tetrahedral intermediate (T±) in aprotic media. nih.govdntb.gov.ua For instance, the aminolysis of 2,4-dinitrophenyl benzoate (B1203000) proceeds through a stepwise mechanism in a water-DMSO mixture but shifts to a concerted mechanism in acetonitrile. doi.org

The nature of the amine also plays a significant role. Studies on similar systems, like the aminolysis of 2,4-dinitrophenyl X-substituted benzoates with alicyclic secondary amines, have been instrumental in understanding these reactions. nih.govdntb.gov.ua

Kinetic studies are essential for elucidating reaction mechanisms. By measuring reaction rates under various conditions, one can determine the order of the reaction and infer the nature of the transition state. Second-order rate constants (kN) are typically determined spectrophotometrically for these reactions. nih.govdntb.gov.ua

For example, in the aminolysis of various substituted phenyl benzoates, the second-order rate constants are determined by monitoring the appearance of the phenoxide product over time. These studies often involve varying the concentration of the nucleophile and observing the effect on the pseudo-first-order rate constant (kobs). The slope of the plot of kobs versus the nucleophile concentration gives the second-order rate constant.

The solvent can have a profound effect on reaction kinetics. For instance, the aminolysis of 2-chloro-4-nitrophenyl X-substituted-benzoates is slower in acetonitrile compared to a mixture of water and DMSO, despite amines being more basic in acetonitrile. oup.com This highlights the role of the solvent in stabilizing the transition state and potential intermediates.

The electronic properties of substituents on both the benzoyl (non-leaving group) and the phenyl (leaving group) moieties significantly influence the reaction rate and mechanism. These effects are often quantified using linear free-energy relationships (LFERs).

The Hammett equation is a powerful tool for correlating the reaction rates of aromatic compounds with substituents. It relates the logarithm of the rate constant (log k) to a substituent constant (σ) and a reaction constant (ρ).

However, Hammett plots for the aminolysis of substituted aryl benzoates are often nonlinear, exhibiting a break or curvature. acs.org Traditionally, such nonlinearity was interpreted as a change in the rate-determining step (RDS) of a stepwise mechanism. koreascience.kr For example, a concave downward curve could suggest a shift from the breakdown of the tetrahedral intermediate being rate-determining for electron-donating groups to its formation being rate-determining for electron-withdrawing groups.

An alternative explanation for the curved Hammett plots is the stabilization of the ground state of the ester by resonance interaction between an electron-donating substituent on the benzoyl group and the carbonyl group. nih.gov This ground-state stabilization can lead to a nonlinear Hammett plot without a change in the RDS. acs.org

To account for the resonance effects that can cause deviations in Hammett plots, the Yukawa-Tsuno equation is often employed. This equation introduces a parameter 'r' that quantifies the extent of resonance interaction between the substituent and the reaction center in the transition state.

A linear Yukawa-Tsuno plot, even when the corresponding Hammett plot is curved, strongly suggests that the nonlinearity is due to resonance effects rather than a change in the reaction mechanism. acs.orgnih.gov For example, in the aminolysis of 2-pyridyl X-substituted benzoates, the excellent linearity of the Yukawa-Tsuno plot (ρX = 1.28 and r = 0.63) indicated that the nonlinear Hammett plot was due to resonance stabilization of the substrate. acs.org Similarly, linear Yukawa-Tsuno plots have been observed in the reactions of 2,4-dinitrophenyl X-substituted benzoates, supporting the idea of ground-state stabilization. nih.gov

The 'r' value itself provides insight into the transition state structure. For instance, an r value of 0.55 in the reaction of Y-Substituted-Phenyl Diphenylphosphinates with hydroxide (B78521) suggests the development of a partial negative charge on the leaving group oxygen atom in a concerted mechanism. sapub.org

The Brønsted-type plot correlates the logarithm of the rate constant with the pKa of the nucleophile (or the leaving group). The slope of this plot, known as the Brønsted coefficient (βnuc for the nucleophile or βlg for the leaving group), provides information about the degree of bond formation or cleavage in the transition state.

A linear Brønsted-type plot is often indicative of a consistent reaction mechanism across the series of nucleophiles or leaving groups studied. nih.govnih.govfrontiersin.org The value of βnuc reflects the extent of bond formation between the nucleophile and the carbonyl carbon in the transition state. For instance, a βnuc value of 0.64 for the aminolysis of 2-chloro-4-nitrophenyl benzoate in acetonitrile suggests a concerted mechanism. oup.com In contrast, a higher βnuc value of 0.83 for the reaction of 2-chloro-5-nitropyrimidine (B88076) with anilines points to a more advanced bond formation in the transition state. nih.gov

Curved Brønsted plots can signify a change in the rate-determining step. doi.orgnih.gov For example, a downward curvature in the plot of log k versus the pKa of the leaving group can indicate a shift from the breakdown of the tetrahedral intermediate being the RDS for poor leaving groups to its formation being the RDS for good leaving groups. nih.gov

Yukawa-Tsuno Plots for Resonance Effects

Elucidation of Rate-Determining Steps (RDS) in Stepwise Mechanisms

In the base-catalyzed hydrolysis of benzoate esters, the reaction typically follows the BAC2 mechanism, which involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. nih.gov For many esters, this initial nucleophilic attack is the RDS. nih.govnih.gov However, when a strongly electron-withdrawing group, such as the nitro group in the ortho or para position, is present on the phenoxy leaving group, the stability of the intermediates and transition states is altered. This can cause a shift in the RDS from the formation of the tetrahedral intermediate to its subsequent breakdown. semanticscholar.org Studies on the aminolysis of active esters have shown similar behavior, with the RDS changing from breakdown of the tetrahedral intermediate to its formation as the basicity of the attacking amine nucleophile increases. acs.org

The formation of a tetrahedral intermediate is a cornerstone of the reaction mechanism for acyl transfer reactions, including the hydrolysis of 2-nitrophenyl 2-methylbenzoate. ic.ac.uk This intermediate arises from the nucleophilic attack (by water, hydroxide, or an amine) on the electrophilic carbonyl carbon of the ester. semanticscholar.org This process changes the hybridization of the carbonyl carbon from sp2 to sp3, resulting in a tetrahedral geometry.

Kinetic isotope effect studies on the hydrolysis of similar ester models have provided detailed insights into the transition state of this step. For instance, a large measured kinetic isotope effect for the carbonyl oxygen-18 substitution suggests that the transition state for the formation of the intermediate is "late," meaning it closely resembles the structure of the tetrahedral intermediate itself. nih.gov This implies that significant bond formation between the nucleophile and the carbonyl carbon has occurred at the transition state. nih.gov While these intermediates are typically transient and not directly observable, their existence is well-supported by extensive kinetic data and, in some tailored systems, direct spectroscopic detection. nih.govic.ac.ukcdnsciencepub.com The reaction is generally considered a two-step process, even with good nucleophiles. nih.gov

Following its formation, the tetrahedral intermediate is unstable and collapses to form the final products. This breakdown involves the cleavage of the carbon-oxygen bond connected to the phenoxy leaving group. The rate of this collapse is heavily influenced by the stability of the leaving group.

For esters with good leaving groups, such as the 2-nitrophenoxide ion, the breakdown of the intermediate can become the rate-determining step. semanticscholar.org The electron-withdrawing nitro group stabilizes the negative charge on the departing phenoxide, making it a better leaving group. This stabilization can, in turn, lower the energy of the tetrahedral intermediate, making its collapse slower relative to its formation. semanticscholar.org In the aminolysis of certain phenyl acetates, curved Brønsted-type plots provide evidence for a change in the RDS, indicating that the breakdown of the zwitterionic tetrahedral intermediate (T±) is rate-limiting with less basic amines, while its formation becomes rate-limiting with more basic amines. researchgate.netacs.org The better leaving ability of the aryloxide ion is a key factor in these mechanisms. acs.org

Table 1: Factors Influencing the Rate-Determining Step in Nitrophenyl Ester Reactions

| Factor | Effect on Mechanism | Rate-Determining Step | Source(s) |

| Substituent on Phenyl Ring | Electron-donating groups | Formation of tetrahedral intermediate | semanticscholar.org |

| Electron-withdrawing groups (e.g., -NO₂) | Breakdown of tetrahedral intermediate | semanticscholar.org | |

| Nucleophile Basicity (Aminolysis) | Low basicity | Breakdown of tetrahedral intermediate | acs.org |

| High basicity | Formation of tetrahedral intermediate | acs.org | |

| Leaving Group Ability | Good leaving group (stabilized anion) | Favors breakdown as the RDS | semanticscholar.orgacs.org |

Formation of Tetrahedral Intermediates

Solvent Effects on Reaction Mechanisms and Kinetics

The choice of solvent is crucial as it can significantly influence reaction rates and even alter the mechanistic pathway. libretexts.orgspringernature.com Solvents mediate the stability of reactants, products, and, most importantly, transition states and intermediates. weebly.com For reactions involving charged intermediates, such as the tetrahedral intermediate in ester hydrolysis, solvent polarity is a key parameter.

Polar, protic solvents, like water and alcohols, are particularly effective at stabilizing ions. They possess hydrogen bond donor capabilities that can stabilize anions (like the hydroxide nucleophile or the negatively charged oxygen in the tetrahedral intermediate) and lone pairs on heteroatoms that can stabilize cations. libretexts.org This stabilization can lower the energy of the transition state leading to the intermediate, thus accelerating the reaction. libretexts.org

Conversely, the reaction mechanism can differ in aprotic solvents. For example, studies on the aminolysis of 2,4-dinitrophenyl benzoate have shown that the reaction proceeds through a stepwise mechanism in an aqueous DMSO solution but shifts to a concerted mechanism in acetonitrile (MeCN). researchgate.net This highlights the solvent's ability to dictate the fundamental reaction pathway. In the context of photochemical reactions involving 2-nitrobenzyl compounds, the balance between competing reaction paths has also been shown to be dependent on the reaction medium, with different mechanisms prevailing in aprotic solvents versus aqueous solutions. rsc.org

Table 2: General Solvent Effects on Reaction Intermediates

| Solvent Type | Properties | Effect on Charged Intermediates | Potential Impact on Rate | Source(s) |

| Polar Protic | Hydrogen-bond donors (e.g., H₂O, EtOH) | Strong stabilization of both anions and cations | Can accelerate reactions by lowering transition state energy | libretexts.org |

| Polar Aprotic | High dielectric constant, no H-bond donors (e.g., DMSO, MeCN) | Primarily stabilize cations | Can alter reaction mechanisms compared to protic solvents | researchgate.netlibretexts.org |

Other Relevant Reaction Mechanisms Involving the 2-Nitrophenyl Moiety

Reduction Reactions of the Nitro Group to Amino Functionality

The nitro group of the 2-nitrophenyl moiety is a versatile functional group that can be readily reduced to an amino group (-NH₂). nih.gov This transformation is a standard protocol for the synthesis of aromatic primary amines and significantly broadens the synthetic utility of the parent molecule. spcmc.ac.in The reduction can be achieved under various conditions, using reagents such as hydrogen gas with a metal catalyst (e.g., Pd, Pt) or metal-acid systems (e.g., Fe, Sn in HCl). spcmc.ac.inscispace.com

The reduction process is not a single step but proceeds through intermediate species. The typical pathway involves the sequential two-electron reduction of the nitro group (-NO₂) first to a nitroso group (-NO) and then to a hydroxylamine (B1172632) group (-NHOH), which is finally reduced to the amine (-NH₂). nih.govmdpi.com

Modern methods have focused on chemoselectivity, allowing for the reduction of the nitro group without affecting other sensitive functional groups that might be present in the molecule, such as esters, ketones, or halides. scispace.com For example, a bimetallic Fe-Ni nanoparticle system has been shown to effectively reduce a wide range of nitro compounds to their corresponding amines with high yields in water. scispace.com The ability to selectively reduce the nitro group makes this compound a potentially useful intermediate for synthesizing more complex molecules, such as azoxy compounds. nih.gov

Potential for Ortho-Substituent Participation in Reactivity

The presence of the nitro group at the ortho position of the phenyl ring can lead to specific reactivity patterns known as "ortho-effects." This effect can be a combination of steric and electronic interactions that are unique to the 1,2-disubstituted pattern. The ortho-nitro group has been shown to play a critical role in directing the stereoselectivity of certain reactions. For instance, in sulfa-Staudinger cycloadditions, the presence of an ortho-nitro group on a C-aryl imine was found to be crucial for the formation of cis-β-sultam products. nih.gov

In other cases, the ortho-substituent influences selectivity in aryl transfer reactions. Early studies on unsymmetrical diaryliodonium salts containing a 2-nitrophenyl group showed a strong preference for the nucleophile to couple with the more electron-deficient, nitro-substituted aryl ring. scispace.com This "ortho-effect" can also be steric in nature, promoting reaction at the more hindered position. scispace.com Furthermore, in the context of enzyme inhibitors, the ortho-nitro group on a phenyl ring has been identified as an essential feature for biological activity in certain classes of molecules, with its replacement by other groups leading to a loss of function. rsc.orgrsc.org This indicates that the specific electronic properties and orientation of the ortho-nitro group can be critical for molecular recognition and interaction.

Advanced Spectroscopic Characterization in Mechanistic Elucidation of 2 Nitrophenyl 2 Methylbenzoate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 2-Nitrophenyl 2-methylbenzoate (B1238997) by mapping the chemical environments of its constituent protons and carbon atoms.

Proton NMR (¹H NMR) is fundamental for identifying the various proton environments within the 2-Nitrophenyl 2-methylbenzoate molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. For instance, protons on the aromatic rings are typically observed in the downfield region (around 7.0-8.5 ppm) due to the deshielding effect of the aromatic currents.

The protons on the 2-nitrophenyl group and the 2-methylbenzoyl group will exhibit distinct signals. The nitro group (-NO₂) is strongly electron-withdrawing, which will cause the protons on its ring to be further deshielded and appear at higher chemical shifts compared to those on the methyl-substituted ring. The methyl group (-CH₃) on the benzoate (B1203000) ring is electron-donating, leading to a slight shielding effect on its ring's protons. The methyl protons themselves will appear as a singlet in the upfield region, typically around 2.4-2.6 ppm.

Isomers of this compound can be distinguished by their unique ¹H NMR spectra. For example, the splitting patterns (multiplicity) of the aromatic protons, governed by the coupling constants (J-values), will differ based on the relative positions of the substituents on the aromatic rings. These patterns, such as doublets, triplets, and multiplets, reveal the number and proximity of neighboring protons, allowing for unambiguous isomer identification. youtube.com

Table 1: Representative ¹H NMR Spectral Data for Aromatic Protons in a Related Nitrophenyl Ester

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |

|---|---|---|---|

| Aromatic | 8.34 | d | 9.3 |

| Aromatic | 8.21 | d | 7.2 |

| Aromatic | 7.69 | t | 7.5 |

| Aromatic | 7.55 | t | 7.2 |

| Aromatic | 7.43 | d | 9.0 |

Data derived from a representative compound, 4-nitrophenylbenzoate. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield, typically in the range of 160-170 ppm. The aromatic carbons also resonate in the downfield region (120-150 ppm). The carbon atom attached to the nitro group will be found at a higher chemical shift due to the strong electron-withdrawing nature of the nitro group. Conversely, the carbon attached to the methyl group will be at a lower chemical shift. The methyl carbon itself will appear in the upfield region of the spectrum, generally between 20-30 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~165 |

| Aromatic (C-NO₂) | ~145-150 |

| Other Aromatic (C) | ~120-140 |

| Methyl (CH₃) | ~20-25 |

Values are approximate and based on typical ranges for similar functional groups. researchgate.nethmdb.ca

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in the this compound molecule. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.com For this compound, COSY spectra would reveal the connectivity of the protons within each of the aromatic rings, helping to confirm their substitution patterns. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.netyoutube.com An HSQC spectrum of this compound would show cross-peaks connecting the signal of each aromatic proton to the signal of the carbon atom it is bonded to. The methyl proton signal would correlate with the methyl carbon signal. researchgate.net This provides a direct link between the ¹H and ¹³C NMR spectra, aiding in the definitive assignment of all signals. youtube.com

13C NMR for Carbon Backbone Elucidation

Utilization of Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z value of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of this compound (C₁₄H₁₁NO₄). rsc.org By comparing the experimentally measured accurate mass to the calculated mass for the proposed formula, the elemental composition can be confirmed, distinguishing it from other compounds that may have the same nominal mass. rsc.orgrsc.org

In the study of reaction mechanisms involving this compound, the detection of short-lived reactive intermediates is crucial. Soft photoionization mass spectrometry (PI-MS) is a technique that uses low-energy photons to ionize molecules, minimizing fragmentation and allowing for the observation of transient species that might otherwise be undetectable with harder ionization methods. This technique could be applied to identify intermediates in photochemical reactions or other transformations of this compound, providing valuable mechanistic insights. core.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the key functional groups are the ester linkage, the nitro group, and the two substituted aromatic rings. The analysis of its IR spectrum allows for the confirmation of these groups through their characteristic absorption bands.

The IR spectrum of the closely related compound, 2-nitrophenyl benzoate, provides reference values for the expected absorptions in this compound. nist.gov The primary vibrations include the C=O stretch of the ester, the asymmetric and symmetric stretches of the nitro group, C-O ester stretches, and various C-H and C=C stretches associated with the aromatic rings. nist.govlibretexts.org

The presence of the methyl group on the benzoate ring in this compound would introduce C-H stretching and bending vibrations for the CH3 group, typically observed around 2955 cm⁻¹. docbrown.info The exact positions of these bands can be influenced by the electronic environment and molecular conformation.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Ester | Carbonyl (C=O) Stretch | ~1740 - 1760 | Strong intensity. Position can be higher than typical esters due to the electron-withdrawing nature of the nitrophenyl group. |

| C-O Stretch (Acyl-Oxygen) | ~1250 - 1300 | Strong intensity. | |

| C-O Stretch (Aryl-Oxygen) | ~1100 - 1150 | ||

| Nitro Group | Asymmetric Stretch (NO₂) | ~1520 - 1540 | Strong intensity. sciensage.info |

| Symmetric Stretch (NO₂) | ~1340 - 1350 | Strong intensity. sciensage.info | |

| Aromatic Rings | C-H Stretch | ~3000 - 3100 | Medium to weak intensity. |

| C=C Stretch (in-ring) | ~1450 - 1600 | Multiple bands of varying intensity. | |

| C-H Out-of-Plane Bending | ~700 - 900 | Strong bands, position is diagnostic of substitution pattern. |

| Methyl Group | C-H Stretch | ~2955 | |

Data compiled from analogous compounds and general spectroscopic tables. nist.govdocbrown.infosciensage.info

Advanced Spectroscopic Tools for Mechanistic Insights

To move beyond static structural identification and probe the reaction dynamics and transient species involved in the chemical transformations of this compound, more advanced spectroscopic tools are required.

Photoelectron Photoion Coincidence (PEPICO) Spectroscopy for Gas-Phase Intermediates

Photoelectron Photoion Coincidence (PEPICO) spectroscopy is a powerful mass spectrometry technique used to study the fragmentation of molecules in the gas phase. ontosight.ai It works by ionizing molecules with photons and then detecting the resulting photoion and photoelectron in coincidence. mpg.de This correlation allows for the determination of the internal energy of the ion prior to dissociation, providing highly detailed information about fragmentation pathways, reaction kinetics, and the thermochemistry of transient intermediates. ontosight.aichimia.ch

For nitroaromatic compounds like this compound, PEPICO can be instrumental in understanding complex dissociation mechanisms. Studies on related nitroaromatic molecules have revealed unique fragmentation patterns, such as the "ortho effect," where adjacent functional groups interact during fragmentation. core.ac.uk For instance, research on 2-alkyl-4,6-dinitrophenols using PEPICO helped to confirm a sequential reaction mechanism involving the loss of water followed by a hydroxyl radical, a process influenced by the ortho nitro group. core.ac.uk This technique could similarly be applied to this compound to investigate how the ortho-nitro and ortho-methyl substituents influence its gas-phase ion chemistry and the stability of its cationic intermediates. core.ac.ukacs.org The ability of PEPICO to provide isomer-specific analysis makes it particularly valuable for distinguishing between complex mixtures of reaction intermediates. rsc.orgrsc.org

Transient Absorption and Cryokinetic UV–Vis Spectroscopies for Photocycle Investigation (Analogous Systems)

The photochemical behavior of this compound, particularly the investigation of its photocycle and the characterization of short-lived excited states, can be explored using time-resolved spectroscopic methods.

Transient Absorption Spectroscopy measures the changes in the absorbance of a sample after excitation by a short laser pulse. nih.gov By probing the sample with a second light pulse at various time delays, the formation and decay of transient species like excited singlet and triplet states can be monitored on timescales from femtoseconds to seconds. nih.govbeilstein-journals.org In analogous systems, such as other nitrophenyl esters or photosensitizing acetophenone (B1666503) derivatives, this technique has been used to map out excited-state reaction pathways. semanticscholar.orgcsic.es For example, in the study of 2'-methoxyacetophenone, transient absorption spectroscopy identified a broad triplet excited state absorption band between 400 and 450 nm, allowing for the characterization of its lifetime and quenching kinetics. csic.es Similar experiments on this compound could reveal the lifetime of its excited states and identify intermediates involved in potential photoreactions, such as photo-fragmentation or isomerization.

Cryokinetic UV-Vis Spectroscopy involves monitoring photochemical reactions at very low temperatures. By trapping reactive intermediates in a cryogenic matrix, their UV-Vis spectra can be recorded and their thermal reactions can be studied by controlled annealing. This method is particularly useful for studying the photochemistry of compounds like nitrophenyl esters, which are known to be photolabile. researchgate.net Studies on related compounds have utilized UV-Vis spectroscopy to monitor the progress of photochemical reactions and determine their quantum yields. rsc.orgresearchgate.net Applying this to this compound could allow for the isolation and characterization of primary photoproducts that are too unstable to observe at room temperature.

Integration of Multiple Spectroscopic Techniques for Comprehensive Characterization and Mechanistic Understanding

While individual spectroscopic techniques provide specific pieces of information, a comprehensive understanding of the structure and reactivity of this compound requires the integration of multiple methods. A combined approach, using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and IR spectroscopy, is essential for unambiguous structural confirmation and for building a complete picture of reaction mechanisms. uomustansiriyah.edu.iqupertis.ac.id

For example, in the characterization of a series of para-substituted 4-nitrophenyl benzoate esters, researchers employed a suite of analytical tools. semanticscholar.org Synthesis and purification were monitored by thin-layer chromatography, while the final structures were confirmed using Fourier-transform infrared (FT-IR) spectroscopy and ¹H NMR spectroscopy. semanticscholar.org Similarly, the structural elucidation of 3-acetoxy-2-methylbenzoic anhydride (B1165640) was achieved through a combination of elemental analysis, IR, ¹H NMR, ¹³C NMR, and single-crystal X-ray diffraction. researchgate.net This multi-technique approach ensures that every part of the molecule's structure is verified.

In a mechanistic study of this compound, one could envision the following integrated workflow:

Structural Confirmation : Use ¹H and ¹³C NMR to determine the connectivity of atoms, IR spectroscopy to confirm functional groups, and high-resolution mass spectrometry (HRMS) to verify the elemental composition.

Reaction Monitoring : Use techniques like UV-Vis or NMR spectroscopy to follow the kinetics of a reaction, such as hydrolysis or a photochemical transformation. semanticscholar.org

Intermediate Detection : Employ advanced methods like transient absorption spectroscopy to identify short-lived excited states in a photochemical process or use PEPICO-MS to analyze the fragmentation products and deduce gas-phase reaction mechanisms. chimia.chbeilstein-journals.org

By combining the data from these different spectroscopic windows, a detailed and robust model of the molecule's properties and chemical behavior can be constructed.

Computational Chemistry Approaches to 2 Nitrophenyl 2 Methylbenzoate Reactivity

Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of molecules. scielo.org.za It offers a balance between accuracy and computational cost, making it suitable for investigating reaction pathways and the energetics of organic compounds. grafiati.comrsc.org DFT calculations can elucidate complex chemical processes, such as the hydrolysis or aminolysis of the ester group in 2-Nitrophenyl 2-methylbenzoate (B1238997), by mapping out the energy landscape of the reaction.

Electronic structure calculations provide information on the distribution of electrons within the optimized geometry. This is fundamental to understanding the molecule's stability and reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for 2-Nitrophenyl 2-methylbenzoate (DFT/B3LYP/6-31G(d,p))

| Parameter | Bond / Atoms | Typical Calculated Value |

| Bond Length | C=O (ester) | 1.21 Å |

| C-O (ester ether) | 1.36 Å | |

| N-O (nitro) | 1.23 Å | |

| Bond Angle | O=C-O (ester) | 124° |

| C-N-O (nitro) | 118° | |

| Dihedral Angle | Phenyl-C(=O)-O-Phenyl | ~175° (transoid) |

Note: The values in this table are illustrative and represent typical results from DFT calculations on similar aromatic esters.

To study a chemical reaction, such as the hydrolysis of the ester, DFT is used to locate the transition state (TS)—the highest energy point along the reaction pathway. nih.gov This is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), a critical factor that governs the reaction rate. nih.govrsc.org A lower activation energy implies a faster reaction. researchgate.net

For the hydrolysis of this compound, the reaction would likely proceed via a tetrahedral intermediate. nih.gov Computational methods can model the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to the electrophilic carbonyl carbon, locate the corresponding transition state, and calculate the activation energy for its formation. nih.gov This allows for a quantitative prediction of the molecule's reactivity under specific conditions.

Table 2: Example Energetics for a Hypothetical Hydrolysis Reaction (DFT Calculation)

| Parameter | Description | Illustrative Value (kcal/mol) |

| ΔE | Electronic Energy of Reaction | -15.5 |

| ΔE‡ | Electronic Activation Energy | +12.8 |

| ΔG‡ | Gibbs Free Energy of Activation | +14.2 |

Note: These values are hypothetical for the base-catalyzed hydrolysis of this compound, based on studies of similar ester reactions.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comethz.ch The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). researchgate.netyoutube.com For this compound, the HOMO is expected to be localized on the electron-rich 2-methylbenzoate ring and the ester's ether oxygen. The LUMO would be predominantly located on the electron-deficient 2-nitrophenyl ring, particularly on the nitro group and the carbonyl carbon. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally signifies higher reactivity. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. readthedocs.io It is used to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netuni-muenchen.de For this compound, the MEP map would show strong negative potential around the oxygen atoms of the nitro and carbonyl groups. A region of high positive potential would be expected around the carbonyl carbon, identifying it as the primary site for nucleophilic attack.

Transition State Localization and Activation Energy Determination

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Complex Reaction Environments

While DFT is excellent for studying molecules in the gas phase or with simple solvent models, reactions in complex environments, such as inside an enzyme, require a different approach. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are designed for this purpose. uiuc.educecam.org In a QM/MM simulation, the system is partitioned into two regions. The chemically active part, such as the substrate (this compound) and key amino acid residues in an enzyme's active site, is treated with a high-accuracy QM method like DFT. uiuc.edunih.gov The rest of the system, including the bulk of the protein and surrounding solvent molecules, is treated with a computationally less expensive Molecular Mechanics (MM) force field. rsc.org

This dual-level approach allows for the simulation of enzymatic catalysis, where the protein environment can significantly influence the reaction pathway and energetics through steric and electrostatic interactions. nih.govrsc.org Studying the enzymatic hydrolysis of this compound with a QM/MM model would provide a more realistic understanding of its biochemical reactivity than a gas-phase calculation could offer. cecam.org

Theoretical Predictions of Reactivity Descriptors and Electronic Properties

Ionization Potential (I) : Approximated as -E(HOMO).

Electron Affinity (A) : Approximated as -E(LUMO).

Electronegativity (χ) : A measure of the power of an atom or group to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η) : A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. A smaller value indicates the molecule is more reactive. scielo.org.za

Electrophilicity Index (ω) : Quantifies the electrophilic character of a molecule. Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). mdpi.com

Table 3: Illustrative Theoretical Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | E(HOMO) | - | -7.85 |

| LUMO Energy | E(LUMO) | - | -2.15 |

| Ionization Potential | I | -E(HOMO) | 7.85 |

| Electron Affinity | A | -E(LUMO) | 2.15 |

| Energy Gap | ΔE | I - A | 5.70 |

| Chemical Hardness | η | (I - A) / 2 | 2.85 |

| Electronegativity | χ | (I + A) / 2 | 5.00 |

| Electrophilicity Index | ω | χ² / (2η) | 4.39 |

Note: These values are hypothetical and serve to illustrate the application of conceptual DFT principles.

Computational Validation of Experimental Spectroscopic Data and Mechanistic Hypotheses

Computational methods are frequently used to validate and interpret experimental data. researchgate.netacs.org DFT calculations can predict spectroscopic properties that can be directly compared with experimental measurements.

Vibrational Spectroscopy : The calculation of vibrational frequencies can aid in the assignment of experimental Infrared (IR) and Raman spectra. nih.gov For this compound, this would help confirm the presence of key functional groups, such as the ester C=O stretch (around 1720 cm⁻¹) and the nitro group stretches (around 1520 cm⁻¹ and 1340 cm⁻¹). vulcanchem.com

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts (¹H and ¹³C). scielo.org.za Comparing these theoretical shifts with experimental data helps in confirming the molecular structure and assigning specific signals to individual nuclei. acs.org

Furthermore, computational studies can validate mechanistic hypotheses derived from experimental kinetics. By calculating the activation energies for different possible reaction pathways, one can determine the most energetically favorable mechanism. rsc.orgacs.org If the calculated activation barrier for a proposed mechanism is in good agreement with the experimentally determined one, it provides strong support for that hypothesis. rsc.org

Applications of 2 Nitrophenyl 2 Methylbenzoate in Advanced Organic Synthesis

Role as a Precursor in Multi-Step Organic Transformations

In multi-step syntheses, the strategic selection of starting materials is crucial for the efficient construction of complex molecular architectures. libretexts.org 2-Nitrophenyl 2-methylbenzoate (B1238997), with its distinct functional groups, offers multiple reaction sites that can be sequentially modified to build intricate organic compounds. libretexts.org

Synthesis of Nitrogen-Containing Heterocycles (e.g., quinazolinones, pyridazinones) (Analogous Compounds)

While direct use of 2-nitrophenyl 2-methylbenzoate in the synthesis of quinazolinones and pyridazinones is not extensively documented, analogous compounds containing the nitrophenyl moiety are pivotal in constructing these heterocyclic systems. The nitro group often serves as a precursor to an amino group, a key step in the cyclization reactions that form these heterocycles. mdpi.comrasayanjournal.co.in

Quinazolinones: The synthesis of quinazolinones frequently involves the reaction of an anthranilic acid derivative with an appropriate electrophile. tsijournals.comresearchgate.net For instance, 2-aminobenzonitriles can react with aldehydes to form intermediates that undergo oxidative cyclization to yield quinazolinones. In many reported syntheses, a nitrophenyl group is present on a precursor molecule and is subsequently reduced to an amine to facilitate the formation of the quinazolinone ring. For example, 3-amino-2-(4-chloro-3-nitrophenyl)quinazolin-4(3H)-one is synthesized from 2-(4-chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one, which in turn is prepared using 4-chloro-3-nitrobenzoylchloride. tsijournals.com

Pyridazinones: Similarly, nitrophenyl derivatives are instrumental in the synthesis of pyridazinones. scispace.comresearchgate.netsemanticscholar.orgunich.it For example, pyridazin-3-one derivatives can be synthesized by reacting 3-oxo-2-arylhydrazonopropanals with p-nitrophenylacetic acid. nih.gov The resulting products contain a nitrophenyl group that can be further modified.

Formation of Azoxy Compounds via Nitro Group Reduction

A significant application of nitrophenyl compounds, including by analogy this compound, is their role as precursors for azoxy compounds. nih.gov The reduction of the nitro group is a key transformation that leads to the formation of the characteristic azoxy (-N=N(O)-) linkage. nih.govmdpi.comrsc.orgresearchgate.netresearchgate.net

The selective reduction of nitroarenes to azoxy compounds is a challenging yet important transformation in organic synthesis. nih.govrsc.org Various methods have been developed to achieve this, often involving specific reducing agents and catalysts. For instance, potassium borohydride (B1222165) in water with a phase transfer catalyst can reduce nitroarenes to azoxybenzenes. mdpi.com Electrochemical methods also offer a controllable way to selectively produce azoxy, azo, and amino-aromatics from nitroarene feedstocks. nih.gov The general transformation involves the partial reduction of the nitro group and subsequent condensation of two molecules.

| Reactant (Analogous) | Reagent/Catalyst | Product | Yield (%) | Reference |

| Nitrobenzene | Potassium Borohydride/PEG-400 | Azoxybenzene | Good | mdpi.com |

| Nitroarenes | CoP nanosheet cathode (Electrochemical) | Azoxy-aromatics | High | nih.gov |

| Nitrobenzene | Ag-Cu alloy NPs/Visible light | Azoxybenzene | - | rsc.org |

| Nitroaromatics | BiO(OH)/activated carbon, NaBH4 | Azoxy compounds | 27-90 | researchgate.net |

Development of Novel Synthetic Reagents and Intermediates

This compound itself can be considered a synthetic intermediate. nih.govsmolecule.com Its constituent parts, the 2-nitrophenoxy and 2-methylbenzoyl groups, can be strategically unmasked or transformed to participate in subsequent reactions. For example, the ester can be hydrolyzed to liberate 2-nitrophenol (B165410) and 2-methylbenzoic acid, which can then be used in other synthetic steps. The nitro group can be reduced to an amine, which opens up a vast array of possible derivatizations, including diazotization and coupling reactions or amide bond formations. nih.gov

Strategies for Functional Group Interconversion and Derivatization

The functional groups present in this compound allow for a variety of interconversions and derivatizations, expanding its utility in organic synthesis. imperial.ac.uk

Reduction of the Nitro Group: As previously mentioned, the nitro group is a versatile functional group that can be reduced to various other nitrogen-containing functionalities. Complete reduction yields an amino group, which is a powerful directive group in aromatic substitution reactions and a nucleophile for forming amides, imines, and other nitrogen-containing structures. nih.gov Partial reduction can lead to nitroso, azoxy, or azo compounds. nih.govresearchgate.net

Ester Group Manipulation: The ester linkage can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid (2-methylbenzoic acid) and phenol (B47542) (2-nitrophenol). This allows for the separate manipulation of the two aromatic rings. Transesterification reactions are also possible, allowing for the exchange of the 2-nitrophenyl group with other alcohols or phenols. rsc.org

Aromatic Ring Substitution: Both the nitrophenyl and the methylbenzoyl rings can undergo electrophilic aromatic substitution reactions, although the reactivity of each ring is influenced by the existing substituents. The nitro group is a strong deactivating and meta-directing group, while the methyl and ester groups will direct incoming electrophiles to different positions on the other ring.

Derivatization through the Methyl Group: The methyl group on the benzoate (B1203000) ring can potentially be functionalized through free-radical halogenation, followed by nucleophilic substitution to introduce a wide range of functionalities.

The strategic application of these transformations allows chemists to use this compound as a versatile platform for the synthesis of a diverse array of complex organic molecules.

Future Directions and Emerging Research Avenues for 2 Nitrophenyl 2 Methylbenzoate

Exploration of Catalytic Systems for Enhanced Reactivity and Selectivity

The functional groups of 2-Nitrophenyl 2-methylbenzoate (B1238997)—a sterically hindered ester and a reducible nitro group—present unique challenges and opportunities for catalysis. Future research should focus on developing novel catalytic systems that can selectively target these groups under mild conditions.

A primary research goal would be the chemoselective reduction of the nitro group. While traditional methods often require harsh conditions, modern iron-based catalysts offer a promising alternative. For instance, amine-bis(phenolate) iron(III) catalysts have demonstrated high chemoselectivity for reducing nitroarenes in the presence of other sensitive functionalities like esters, using silanes as a mild reducing agent. rsc.org Similarly, systems combining iron(III) chloride with cationic 2,2′-bipyridyl ligands have been effective for reducing a wide variety of nitroarenes, including sterically hindered ones, in aqueous media. mdpi.com Exploring these earth-abundant metal catalysts could lead to more sustainable and cost-effective processes for converting 2-Nitrophenyl 2-methylbenzoate into its corresponding aniline (B41778) derivative, a valuable synthetic intermediate. rsc.org

Another significant avenue is the selective cleavage of the ester's C(acyl)–O bond. This transformation is challenging, but the use of N-heterocyclic carbene (NHC) ligands with palladium catalysts has shown great promise. rsc.org These systems can facilitate acyl Suzuki-Miyaura cross-coupling reactions under mild, room-temperature conditions, converting aryl esters directly into ketones. rsc.org Applying such [Pd(NHC)] catalysts to this compound could provide a direct route to novel biaryl ketone structures. Research into the transesterification using earth-abundant metal catalysts is also a viable path. rsc.org

Furthermore, biocatalysis presents a green alternative for ester hydrolysis. emerginginvestigators.org Enzymes like lipase (B570770) and trypsin have been used to study the hydrolysis of nitrophenyl benzoate (B1203000) esters. emerginginvestigators.orgsemanticscholar.org Investigating the enzymatic hydrolysis of this compound could reveal highly selective and environmentally friendly transformation pathways.

Table 1: Potential Catalytic Systems for this compound

| Target Transformation | Catalytic System | Potential Advantages |

|---|---|---|

| Nitro Group Reduction | Amine-bis(phenolate) Iron(III) + Silane | High chemoselectivity, mild conditions, earth-abundant metal. rsc.org |

| FeCl₃/Cationic 2,2′-Bipyridyl + N₂H₄·H₂O | Operates in water, reusable, tolerates various functional groups. mdpi.com | |

| Ester Bond Cleavage | [Pd(NHC)(μ-Cl)Cl]₂ + Boronic Acid | Selective C(acyl)-O cleavage, mild room-temperature conditions. rsc.org |

| Lipases, Trypsin | Green, highly selective, operates in aqueous systems. emerginginvestigators.orgsemanticscholar.org | |

| Transesterification | K₂CO₃ | Earth-abundant metal catalyst for reaction with phenols. rsc.org |

Investigation of Novel Reaction Environments and Conditions (e.g., green chemistry approaches)

Future research must prioritize the principles of green chemistry to ensure that the synthesis and transformations of this compound are sustainable and environmentally benign. innovareacademics.in This involves moving away from hazardous solvents and harsh conditions towards cleaner alternatives. semanticscholar.orge-journals.in

The use of green solvents is a critical area. Water is an ideal medium for certain reactions, such as the iron-catalyzed nitro reductions mentioned previously. mdpi.com Other promising alternatives include ionic liquids or solvent-free "grinding" or "wet-paste" conditions, which can enhance reaction rates and simplify product isolation. semanticscholar.org

Energy-efficient activation methods also represent a significant research frontier. Microwave-assisted organic synthesis, for example, can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields compared to conventional heating. e-journals.in Similarly, ultrasound-assisted methods can activate reactions through cavitation, providing another energy-efficient pathway. e-journals.in Applying these techniques to the synthesis or modification of this compound could lead to more efficient and sustainable processes.

Biocatalysis, as mentioned, is another cornerstone of green chemistry. emerginginvestigators.org Utilizing enzymes for transformations like ester hydrolysis not only avoids harsh chemical reagents but also leverages the high selectivity that enzymes offer. emerginginvestigators.orgsemanticscholar.org Research into creating whole-cell biocatalysts, for instance using yeast cultures, could provide a renewable and cost-effective source of enzymes for industrial applications. mdpi.com

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Research

Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and straightforward scalability. amt.ukwuxiapptec.comrsc.org This technology is particularly well-suited for handling potentially hazardous or highly exothermic reactions, such as nitrations or hydrogenations, which are relevant to the synthesis and transformation of this compound. amt.uk

The synthesis of the parent compound itself, likely involving nitration and esterification steps, could be significantly optimized in a flow system. Flow reactors provide precise control over reaction parameters like temperature and residence time, which can lead to cleaner products and higher yields. wuxiapptec.com For transformations of this compound, such as nitro group reduction, flow chemistry offers a much safer environment. amt.ukscihorizon.com For example, a continuous flow process for the chemoselective reduction of nitroarenes using tetrahydroxydiboron (B82485) [B₂(OH)₄] has been developed, successfully addressing the safety challenges associated with the reagent's thermal instability in batch processes. scihorizon.comacs.org This approach demonstrated improved yields and functional group tolerance compared to batch synthesis. acs.org

Furthermore, integrating flow chemistry with automated systems allows for high-throughput screening of reaction conditions. beilstein-journals.org By systematically varying parameters like catalyst loading, temperature, and reagent ratios, optimal conditions for reactions involving this compound can be identified rapidly. This combination of technologies can accelerate the discovery of new derivatives and applications for the compound. rsc.org

Table 2: Comparison of Batch vs. Flow Chemistry for Reactions of Nitroaromatic Esters

| Feature | Traditional Batch Processing | Continuous Flow Chemistry |

|---|---|---|

| Safety | Higher risk with exothermic reactions and hazardous reagents. wuxiapptec.com | Inherently safer due to small reactor volumes and superior heat control. amt.ukscihorizon.com |

| Efficiency | Often requires longer reaction times and can have lower yields. beilstein-journals.org | Faster reactions, improved mass/heat transfer, often higher yields. wuxiapptec.comacs.org |

| Scalability | Scaling up can be complex and introduce new safety issues. | Linear scalability from lab to production scale. amt.uk |

| Control | Less precise control over temperature, mixing, and time. | Fine control over all reaction parameters. wuxiapptec.com |

| Automation | Difficult to fully automate for optimization. | Easily integrated with automated systems for high-throughput screening. rsc.orgbeilstein-journals.org |

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the behavior of molecules like this compound. nih.goviucr.orgrjpn.org Future research should leverage advanced computational modeling to gain deeper insights into its structural properties, reactivity, and reaction mechanisms.

DFT calculations can be used to optimize the molecule's geometry and understand its electronic properties. longdom.org For instance, studies on related ortho-substituted nitrophenyl compounds have used DFT to explain conformational preferences, such as the dihedral angles between the aromatic rings, which are influenced by steric hindrance from the ortho-nitro group. nih.goviucr.org Similar studies on this compound would clarify how the interplay between the nitro and methylbenzoate groups affects its three-dimensional structure and, consequently, its reactivity. researchgate.net

Molecular electrostatic potential (MEP) maps, derived from these calculations, can predict the most likely sites for nucleophilic and electrophilic attack, guiding the design of new reactions. rjpn.org For this compound, this could help in designing selective reactions that target either the nitro group or the ester carbonyl carbon.

Furthermore, computational modeling is invaluable for elucidating reaction mechanisms. For example, in the biocatalytic hydrolysis of nitrophenyl esters, DFT calculations have been used to establish a direct correlation between the charge at the carbonyl carbon and the reaction rate, supporting kinetic data. emerginginvestigators.orgsemanticscholar.org For proposed catalytic transformations of this compound, modeling can help to calculate transition state energies, compare potential reaction pathways, and explain observed selectivities, thereby accelerating the development of more efficient catalysts and reactions. rsc.org

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 2-nitrophenyl 2-methylbenzoate in academic settings?

- Methodological Answer : The synthesis typically involves esterification between 2-nitrobenzoyl chloride and 2-methylbenzyl alcohol under anhydrous conditions. Use a catalytic base (e.g., pyridine) to neutralize HCl byproducts. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase. Purify via column chromatography, and confirm purity using melting point analysis and HPLC (retention time comparison against standards). Ensure proper handling of nitroaromatic intermediates due to potential explosive hazards .

Q. How can spectroscopic techniques be optimized for characterizing this compound?

- Methodological Answer :

- NMR : Use deuterated chloroform (CDCl₃) as the solvent. The aromatic protons of the 2-nitrophenyl group will appear downfield (δ 8.0–8.5 ppm), while the methyl group on the benzoate moiety resonates near δ 2.5 ppm. Compare with computed NMR spectra (DFT/B3LYP/6-31G*) to validate assignments.

- IR : Key peaks include the ester carbonyl (C=O, ~1720 cm⁻¹) and nitro group (asymmetric stretching at ~1520 cm⁻¹).

- Mass Spectrometry : Employ ESI-MS in positive ion mode; the molecular ion [M+H]⁺ should match the theoretical m/z (C₁₄H₁₁NO₄: 265.07). Cross-reference with synthetic standards from reputable suppliers (e.g., Witega, Toronto Research Chemicals) .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental X-ray crystallographic data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from crystal twinning or disorder in the nitro group. Use the SHELX suite (SHELXL for refinement) to model anisotropic displacement parameters. Validate hydrogen bonding and π-π stacking interactions using Mercury software. If residual electron density exceeds 1 e⁻/ų, consider partial occupancy or alternative space groups. Cross-check with powder XRD to rule out polymorphism .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodological Answer : Stability studies show hydrolysis of the ester bond occurs rapidly at pH > 10. To study kinetics, use buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λmax ~270 nm for nitroaromatic intermediates). For acidic conditions, employ HPLC-MS to detect 2-nitrobenzoic acid and 2-methylbenzyl alcohol as breakdown products. Stabilize the compound in anhydrous solvents (e.g., DMF) for long-term storage .

Q. How do steric and electronic effects of the 2-nitro group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic attacks to the meta position. Steric hindrance from the adjacent methyl group on the benzoate moiety further limits reactivity. Test via Suzuki-Miyaura coupling using Pd(PPh₃)₄: the 2-nitro group suppresses ortho substitution, favoring coupling at the para position of the benzoate ring. Confirm regioselectivity using NOESY NMR to probe spatial interactions .

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

- Methodological Answer : Combine LC-QTOF-MS with a C18 column (ACN/water gradient) to separate impurities. Use high-resolution mass data (>20,000 FWHM) to identify byproducts (e.g., nitrophenol derivatives). Quantify impurities via external calibration curves with synthesized reference standards. For nitro-containing contaminants, employ UV detection at 254 nm for enhanced sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.